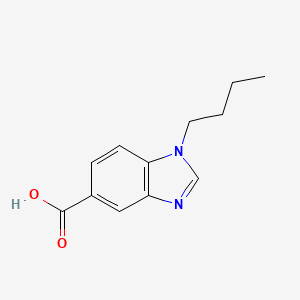

1-Butyl-1,3-benzodiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-butylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-14-8-13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQYHZOAIVAGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651941 | |

| Record name | 1-Butyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036487-15-6 | |

| Record name | 1-Butyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid

This technical guide provides an in-depth exploration of a robust synthetic pathway for 1-butyl-1,3-benzodiazole-5-carboxylic acid, a molecule of interest for researchers and professionals in drug development. This document offers a detailed, step-by-step methodology, explains the causal relationships behind experimental choices, and is grounded in authoritative scientific literature.

Introduction

Benzimidazoles are a significant class of heterocyclic compounds in medicinal chemistry, with a benzene ring fused to the 4 and 5 positions of an imidazole ring.[1] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The synthesis of specifically substituted benzimidazoles, such as 1-butyl-1,3-benzodiazole-5-carboxylic acid, is a key process in the development of new therapeutic agents. This guide outlines a reliable two-step synthetic approach, beginning with the formation of the benzimidazole-5-carboxylic acid core, followed by N-alkylation to introduce the butyl group.

Strategic Synthetic Approach

The synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid is most effectively achieved through a two-stage process. This strategy allows for the controlled construction of the molecule, ensuring high purity and yield of the final product.

Caption: Overall synthetic strategy for 1-butyl-1,3-benzodiazole-5-carboxylic acid.

Part 1: Synthesis of the Benzimidazole-5-carboxylic Acid Core

The initial and crucial step is the formation of the benzimidazole ring system with a carboxylic acid moiety at the 5-position. The Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, is a classic and reliable method for this transformation.[2][3][4]

Reaction Scheme:

Caption: Formation of the benzimidazole-5-carboxylic acid core.

Experimental Protocol

Materials:

-

3,4-Diaminobenzoic acid

-

Formic acid (98-100%)

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

-

Sodium hydroxide (for pH adjustment)

-

Activated carbon

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminobenzoic acid and a 5-10 fold molar excess of formic acid.

-

Slowly add polyphosphoric acid or a mineral acid like 4M HCl to the mixture. The acid acts as a condensing agent.[3][4]

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a sodium hydroxide solution to precipitate the crude product.

-

Collect the precipitate by filtration and wash thoroughly with cold deionized water.

-

For purification, recrystallize the crude product from an ethanol-water mixture, treating with activated carbon to remove colored impurities.

-

Dry the purified benzimidazole-5-carboxylic acid under vacuum.

Mechanistic Insights

The formation of the benzimidazole ring proceeds through a condensation reaction. The carboxylic acid first protonates the amino group of the o-phenylenediamine, followed by nucleophilic attack of the other amino group on the carbonyl carbon of formic acid. Subsequent dehydration leads to the formation of the imidazole ring.

Part 2: N-Alkylation of Benzimidazole-5-carboxylic Acid

The second stage of the synthesis involves the selective alkylation of the nitrogen atom at the 1-position of the benzimidazole ring with a butyl group. A common and effective method for N-alkylation involves the use of an alkyl halide in the presence of a base.[5][6]

Reaction Scheme:

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-1,3-benzodiazole-5-carboxylic acid, a member of the benzimidazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. The physicochemical properties of this molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its solubility, permeability, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides a comprehensive overview of the essential physicochemical properties of 1-butyl-1,3-benzodiazole-5-carboxylic acid, detailing the theoretical underpinnings and practical experimental protocols for their determination. By synthesizing established methodologies with expert insights, this document serves as a vital resource for researchers engaged in the discovery and development of novel benzimidazole-based pharmaceuticals.

Introduction: The Significance of Benzimidazole Carboxylic Acids

The benzimidazole nucleus is a privileged scaffold in drug discovery, renowned for its presence in a wide array of biologically active compounds.[1] Its structural similarity to purine enables it to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The incorporation of a carboxylic acid moiety at the 5-position and a butyl group at the 1-position of the benzimidazole ring, as in 1-butyl-1,3-benzodiazole-5-carboxylic acid, modulates the molecule's physicochemical properties, which in turn dictates its suitability for therapeutic applications. For instance, benzimidazole-4-carboxylic acid derivatives have been identified as potent and selective 5-HT4 receptor antagonists, highlighting the therapeutic potential of this compound class.[3]

A thorough understanding of the physicochemical properties of a drug candidate is paramount in the early stages of drug development. These properties, including acidity (pKa), lipophilicity (logP), and solubility, govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This guide will provide a detailed exploration of the key physicochemical parameters of 1-butyl-1,3-benzodiazole-5-carboxylic acid and the established methodologies for their empirical determination.

Molecular Structure and Basic Properties

Before delving into the experimental determination of its physicochemical properties, it is essential to establish the fundamental characteristics of 1-butyl-1,3-benzodiazole-5-carboxylic acid.

| Property | Value | Source |

| CAS Number | 1036487-15-6 | [4][5] |

| Molecular Formula | C12H14N2O2 | [4] |

| Molecular Weight | 218.25 g/mol | [4] |

| IUPAC Name | 1-butyl-1H-benzimidazole-5-carboxylic acid | [5] |

A note on available data: While specific experimental data for 1-butyl-1,3-benzodiazole-5-carboxylic acid is not extensively published, we can draw parallels from similar structures. For instance, the computed XLogP3-AA for the propyl analogue, 1-propyl-1,3-benzodiazole-5-carboxylic acid, is 1.8.[6] This suggests that the butyl analogue will exhibit a degree of lipophilicity.

Synthesis and Characterization

The synthesis of benzimidazole derivatives, including those with carboxylic acid functionalities, is well-established in the chemical literature. A common and efficient method involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid.[7] For 1-butyl-1,3-benzodiazole-5-carboxylic acid, a plausible synthetic route would involve the reaction of 4-amino-3-(butylamino)benzoic acid with formic acid or a suitable equivalent.

Figure 2: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) environment. [8]It is a crucial parameter for predicting a drug's membrane permeability and its potential for oral absorption.

The Shake-Flask Method: A Foundational Technique

The shake-flask method is the traditional and most direct method for determining logP. [8][9]

-

Phase Preparation: Prepare a two-phase system of n-octanol (as the lipid phase mimic) and a buffered aqueous solution at a relevant pH (e.g., pH 7.4 to mimic physiological conditions). The two phases should be mutually saturated before use.

-

Partitioning: Accurately weigh a sample of 1-butyl-1,3-benzodiazole-5-carboxylic acid and dissolve it in one of the phases. Add a known volume of the second phase.

-

Equilibration: Vigorously shake the mixture in a sealed container for a sufficient time (typically several hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Separate the two phases by centrifugation to ensure a clean separation.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. [8]

Figure 3: Workflow for logP determination by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's bioavailability. [10]Poor aqueous solubility is a major hurdle in drug development.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is also the gold standard for determining thermodynamic (equilibrium) solubility. [10][11]

-

Sample Preparation: Add an excess amount of solid 1-butyl-1,3-benzodiazole-5-carboxylic acid to a series of vials containing buffered aqueous solutions at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically at 25°C or 37°C) for an extended period (24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of the experiment is crucial.

-

Sample Processing: After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC with UV detection.

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Figure 4: Workflow for thermodynamic solubility determination.

Conclusion: Integrating Physicochemical Properties in Drug Discovery

The physicochemical properties of 1-butyl-1,3-benzodiazole-5-carboxylic acid are intricately linked and collectively determine its drug-like characteristics. A low pKa for the carboxylic acid will lead to increased ionization and potentially higher aqueous solubility at physiological pH, but may reduce its ability to cross lipid membranes. Conversely, a higher logP indicates greater lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and potential issues with formulation.

By systematically determining these key parameters using the robust experimental protocols outlined in this guide, researchers can build a comprehensive physicochemical profile of 1-butyl-1,3-benzodiazole-5-carboxylic acid. This knowledge is indispensable for guiding lead optimization efforts, designing appropriate formulation strategies, and ultimately, increasing the probability of developing a successful therapeutic agent. The methodologies described herein provide a solid foundation for the rigorous characterization of this and other promising benzimidazole-based drug candidates.

References

- Creative Bioarray.

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry (5th ed.). W. H. Freeman.

- ACD/Labs. (2023). LogP—Making Sense of the Value.

- The Royal Society of Chemistry. (2018). Supplementary Information Contents: 1. X-Ray Crystallographic Analyses 2. Spectral Data 3. 1H, 13C{1H}, and 19F{1H} NMR Chart of.

- Kumar, A., Singh, P., & Kumar, R. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36689-36694.

- Encyclopedia.pub. (2022).

- Lund University Publications. (2006).

- ECETOC. (2003). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment.

- Oreate AI Blog. (2023).

- Sigma-Aldrich.

- Campillo, M., et al. (1998). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Journal of Medicinal Chemistry, 41(19), 3567-3577.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- Malaysian Journal of Analytical Sciences. (2023). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS.

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

- ResearchGate. (2023).

- NIH Public Access. (2007). A High-Throughput Method for Lipophilicity Measurement.

- ResearchGate. (2023). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids.

- World Health Organization. (2018).

- Xu, Q., et al. (2023). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. RSC Advances, 13(1), 1-8.

- PubChem. 1-Propyl-1,3-benzodiazole-5-carboxylic acid.

- ACS Publications. (2016).

- Beijing Xinhengyan Technology Co., Ltd. 1-Butyl-1,3-benzodiazole-5-carboxylic acid.

- Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- ChemicalRegister.com. 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers.

- Sigma-Aldrich. 1-Butyl-1,3-benzodiazole-5-carboxylic acid.

-

NIH Public Access. (2014). Design, synthesis and antibacterial potential of 5-(benzo[d]d[12][13]ioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles.

- MedCrave online. (2017).

- MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening.

- MDPI. (2020).

- MDPI. (2024).

- MDPI. (2020). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.

- Benchchem. 1,2,3-Benzothiadiazole-7-carboxylic acid chemical properties.

- Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1 H NMR.

- Chemsrc. (2023). CAS#:120321-66-6 | 1-butyl-1H-benzotriazole-5-carboxylic acid.

- The Royal Society of Chemistry. (2016). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone.

- PubChem. 1,3-Benzodioxole-5-carboxylic acid.

Sources

- 1. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Butyl-1,3-benzodiazole-5-carboxylic acid - CAS:1036487-15-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. 1-Propyl-1,3-benzodiazole-5-carboxylic acid | C11H12N2O2 | CID 20109871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. acdlabs.com [acdlabs.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid

Introduction

Benzimidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Their versatile biological activities, which include antimicrobial, antiviral, and antitumor properties, make them a subject of intense research in drug discovery.[2] The compound 1-butyl-1,3-benzodiazole-5-carboxylic acid (Molecular Formula: C₁₂H₁₄N₂O₂, Molecular Weight: 218.25 g/mol ) is a member of this important class.[3] Its structure, featuring a benzimidazole scaffold N-substituted with a butyl group and a carboxylic acid moiety on the benzene ring, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents.

The unambiguous structural confirmation and purity assessment of such molecules are paramount for any meaningful pharmacological or chemical investigation. Spectroscopic analysis provides the most powerful and non-destructive means to achieve this. This in-depth guide details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—for the comprehensive characterization of 1-butyl-1,3-benzodiazole-5-carboxylic acid. The causality behind experimental choices and the interpretation of spectral data are explained to provide a field-proven framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic data. The key structural features are the planar benzimidazole ring system, the flexible N-butyl chain, and the carboxylic acid group. Each of these components will give rise to characteristic signals in the various spectra, allowing for a complete structural puzzle to be assembled.

Caption: Molecular structure of 1-butyl-1,3-benzodiazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2]

¹H NMR Analysis: Proton Environment

The ¹H NMR spectrum provides a map of the different types of protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[2] For this molecule, we anticipate signals in the aromatic, aliphatic, and a highly deshielded region for the carboxylic acid proton.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| COOH | ~12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded due to hydrogen bonding and the electronegativity of oxygen atoms. Often exchanges with trace water, leading to a broad signal.[2] |

| H-2 (Imidazole) | ~8.2 - 8.4 | Singlet | 1H | Deshielded proton on the electron-deficient imidazole ring.[4] |

| Aromatic H | ~7.5 - 8.1 | Multiplet | 3H | Protons on the benzene ring are deshielded by the aromatic ring current. The specific substitution pattern will lead to a complex multiplet.[2] |

| N-CH₂ -(CH₂)₂-CH₃ | ~4.2 - 4.4 | Triplet | 2H | The methylene group directly attached to the nitrogen is deshielded by the nitrogen's electronegativity. It is split into a triplet by the adjacent CH₂ group. |

| N-CH₂-CH₂ -CH₂-CH₃ | ~1.7 - 1.9 | Multiplet | 2H | Aliphatic protons with a typical chemical shift. |

| N-(CH₂)₂-CH₂ -CH₃ | ~1.3 - 1.5 | Multiplet | 2H | Aliphatic protons with a typical chemical shift. |

| N-(CH₂)₃-CH₃ | ~0.9 - 1.0 | Triplet | 3H | Terminal methyl group, least deshielded of the aliphatic protons. Split into a triplet by the adjacent CH₂ group. |

¹³C NMR Analysis: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C =O (Carboxylic Acid) | ~167 - 170 | Carbonyl carbon of the carboxylic acid group, highly deshielded.[5] |

| C-2 (Imidazole) | ~150 - 155 | Carbon atom situated between two nitrogen atoms in the imidazole ring.[5] |

| Aromatic/Imidazole Quaternary C | ~130 - 145 | Carbons within the fused ring system that do not bear any protons.[6][7] |

| Aromatic CH | ~110 - 125 | Aromatic carbons bearing protons.[6][7] |

| N -CH₂ | ~45 - 50 | Aliphatic carbon directly attached to nitrogen. |

| Aliphatic CH₂ | ~20 - 35 | Carbons of the butyl chain.[8] |

| Aliphatic CH₃ | ~13 - 15 | Terminal methyl carbon of the butyl chain.[8] |

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[9][10]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[2][10]

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[10]

-

Instrumentation: Carefully place the NMR tube into the spinner and insert it into the NMR spectrometer's magnet.[11]

-

Instrument Setup: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[12]

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[11]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.[12]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Anticipated FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid | The very broad nature of this peak is due to strong intermolecular hydrogen bonding between carboxylic acid molecules.[13] |

| 3100 - 3000 | C-H Stretch | Aromatic | Characteristic stretching vibration for sp² C-H bonds. |

| 2960 - 2850 | C-H Stretch | Aliphatic (Butyl) | Characteristic stretching vibrations for sp³ C-H bonds. |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[13] |

| 1620 - 1580 | C=N / C=C Stretch | Benzimidazole Ring | Stretching vibrations within the aromatic and imidazole rings.[14] |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Stretching of the carbon-oxygen single bond.[13] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common sampling technique that requires minimal sample preparation.[15][16]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[17] Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.[17]

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[17]

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal surface.[16]

-

Data Acquisition: Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.[18] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺.[19][20]

Expected Mass Spectrum Data (Positive Ion ESI)

| m/z (mass-to-charge) | Ion | Rationale |

|---|---|---|

| 219.11 | [M+H]⁺ | The protonated molecular ion. This is calculated from the molecular formula (C₁₂H₁₄N₂O₂) and the exact masses of the most abundant isotopes. This peak confirms the molecular weight. |

| 163.05 | [M - C₄H₈ + H]⁺ | A potential fragment resulting from the loss of the butyl group (as butene) via fragmentation. |

| 173.08 | [M - COOH + H]⁺ | A potential fragment from the loss of the carboxylic acid group. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µM to mM range) in a suitable volatile solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[19]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[19]

-

Ionization: A high voltage is applied to the capillary tip, nebulizing the solution into a fine mist of charged droplets.[18][21] A heated drying gas (nitrogen) aids in solvent evaporation.[18]

-

Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum. The instrument should be calibrated to ensure high mass accuracy.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[22][23] This technique is particularly useful for analyzing compounds with chromophores, such as the conjugated benzimidazole ring system.

Expected UV-Vis Absorption Data

| λmax (nm) | Electronic Transition | Rationale |

|---|---|---|

| ~245 - 250 nm | π → π* | High-energy transition within the benzimidazole ring system.[24][25] |

| ~275 - 295 nm | π → π* | Lower-energy transition, also characteristic of the benzimidazole chromophore. The exact positions and intensities of the peaks are sensitive to the solvent and substitution on the ring.[24][25] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.1 - 1.0 AU).

-

Cuvette Selection: Use a matched pair of quartz cuvettes (one for the sample, one for the blank). Ensure the cuvettes are clean and handle them only by the frosted sides.[26]

-

Blank Measurement: Fill one cuvette with the pure solvent and place it in the spectrophotometer.[27] Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).[26]

-

Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution.[27]

-

Data Acquisition: Scan the sample over the wavelength range and record the absorbance spectrum.[27] Identify the wavelengths of maximum absorbance (λmax).

Integrated Spectroscopic Workflow and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal techniques. No single method provides a complete picture, but together they offer unambiguous structural verification.

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

References

-

How to Use UV Vis Spectrophotometer - Drawell. (n.d.). Retrieved from Drawell website. [Link]

-

MxRady Office. (2024, October 13). Mastering Spectrophotometry: Step-by-Step Guide to Using Spectrophotometers and UV Spectrometers. Retrieved from MxRady website. [Link]

-

Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved from a website. [Link]

-

UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.). Retrieved from Mettler Toledo website. [Link]

-

The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1633. [Link]

-

Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Retrieved from Health, Safety and Environment Office website. [Link]

-

The Operating Manual for UV-Vis Spectrophotometer. (2024, August 31). Retrieved from Universal Lab Blog. [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Retrieved from Polymer Chemistry Characterization Lab website. [Link]

-

Standard Operating Procedure for NMR Experiments. (2023, July 24). Retrieved from a university website. [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8). Retrieved from Physics LibreTexts. [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). ACS Publications. [Link]

-

IR spectra of benzimidazole and the complexes. (n.d.). Retrieved from ResearchGate. [Link]

-

Mass Spectrometry Laboratory. (n.d.). Retrieved from Rutgers-Newark Chemistry website. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Hjelm, N. M. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical biochemist. Reviews, 24(1), 3–12. [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]

-

ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Retrieved from YouTube. [Link]

-

Protocol device used for FTIR-ATR spectroscopy. (n.d.). Retrieved from ResearchGate. [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Retrieved from a university website. [Link]

-

SOP data acquisition - R-NMR. (n.d.). Retrieved from a website. [Link]

-

Supplementary Information. (n.d.). Retrieved from a journal website. [Link]

-

FT-IR analysis. (n.d.). Retrieved from Bio-protocol. [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Molecules, 27(22), 7864. [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014, July 16). Beilstein Journals. [Link]

-

Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. (n.d.). Molecules. [Link]

-

1-Butyl-1,3-benzodiazole-5-carboxylic acid. (n.d.). Retrieved from a chemical supplier website. [Link]

-

Photoreaction and UV-Vis spectrum of the benzimidazole[1,2-a]pyrrolidin-2-one derivative 4-E. (n.d.). Retrieved from ResearchGate. [Link]

-

Supplementary Information for "Oxidant-free Synthesis of Benzimidazoles from Alcohols and Aromatic Diamines." (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis, reactions, and spectroscopic properties of benzimidazoles. (n.d.). Chemical Reviews. [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (n.d.). Arabian Journal of Chemistry. [Link]

-

Absorbance spectra of Benzimidazole L after adding different concentrations of an aqueous solution of CO32- ion. (n.d.). Retrieved from ResearchGate. [Link]

-

Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. (n.d.). Retrieved from ResearchGate. [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022, November 14). Semantic Scholar. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). Molecules. [Link]

-

1H-Benzimidazole. (n.d.). Retrieved from NIST WebBook. [Link]

-

Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

-

NMR Studies of 2-Aryl Derivatives of Benzimidazole, Benzimidazolium Ion, and Benzimidazoline. (2008, October 6). Bull. Korean Chem. Soc.[Link]

-

Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024, December 30). Egyptian Journal of Chemistry. [Link]

-

IR: carboxylic acids. (n.d.). Retrieved from a university website. [Link]

-

1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. (n.d.). Retrieved from ChemicalRegister.com. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Butyl-1,3-benzodiazole-5-carboxylic acid - CAS:1036487-15-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. r-nmr.eu [r-nmr.eu]

- 12. commons.ggc.edu [commons.ggc.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. youtube.com [youtube.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phys.libretexts.org [phys.libretexts.org]

- 20. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 21. Rutgers_MS_Home [react.rutgers.edu]

- 22. mt.com [mt.com]

- 23. agilent.com [agilent.com]

- 24. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. mxrady.com [mxrady.com]

- 27. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the NMR and Mass Spectrometric Characterization of 1-butyl-1,3-benzodiazole-5-carboxylic acid

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel compound 1-butyl-1,3-benzodiazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule, offering not just data, but the underlying scientific rationale for the observed spectral features.

Introduction: The Significance of Structural Verification

In the realm of medicinal chemistry and drug discovery, the unambiguous determination of a molecule's structure is paramount. 1-butyl-1,3-benzodiazole-5-carboxylic acid, a derivative of the versatile benzimidazole scaffold, presents a compelling case for rigorous analytical characterization. Benzimidazoles are known for a wide range of biological activities, and precise structural confirmation is the foundational step for understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological evaluations.[1] This guide will employ a multi-technique approach, leveraging the strengths of both NMR and MS to provide a self-validating system for structural confirmation.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectral data, the following atom numbering scheme will be used for 1-butyl-1,3-benzodiazole-5-carboxylic acid.

Caption: Atom numbering for 1-butyl-1,3-benzodiazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR will be discussed, with predicted chemical shifts based on established principles and data from analogous structures.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 1-butyl-1,3-benzodiazole-5-carboxylic acid is expected to reveal distinct signals for the aromatic protons and the protons of the butyl chain. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H2 | ~8.2 | Singlet | 1H | Located on the imidazole ring, deshielded by the adjacent nitrogen atoms. |

| H4 | ~8.1 | Doublet | 1H | Ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. |

| H6 | ~7.9 | Doublet | 1H | Para to the carboxylic acid group and ortho to the N-butyl group. |

| H7 | ~7.5 | Doublet of doublets | 1H | Influenced by adjacent protons and the fused ring system. |

| -CH₂- (Butyl, α) | ~4.2 | Triplet | 2H | Directly attached to the nitrogen atom, resulting in downfield shift. |

| -CH₂- (Butyl, β) | ~1.8 | Sextet | 2H | Standard aliphatic region, split by adjacent methylene groups. |

| -CH₂- (Butyl, γ) | ~1.4 | Sextet | 2H | Typical aliphatic chemical shift. |

| -CH₃ (Butyl, δ) | ~0.9 | Triplet | 3H | Terminal methyl group, most upfield signal. |

| -COOH | ~12.0-13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, often broad and may exchange with D₂O. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~168-172 | Typical range for a carboxylic acid carbonyl carbon.[2] |

| C2 | ~145 | Imidazole ring carbon, deshielded by two adjacent nitrogen atoms. |

| C7a, C3a | ~140-144 | Aromatic carbons at the ring fusion. |

| C5 | ~128 | Aromatic carbon attached to the carboxylic acid group. |

| C4, C6 | ~120-125 | Aromatic CH carbons. |

| C7 | ~110-115 | Aromatic CH carbon. |

| -CH₂- (Butyl, α) | ~45 | Carbon directly bonded to nitrogen. |

| -CH₂- (Butyl, β) | ~30 | Aliphatic carbon. |

| -CH₂- (Butyl, γ) | ~20 | Aliphatic carbon. |

| -CH₃ (Butyl, δ) | ~14 | Terminal methyl carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-butyl-1,3-benzodiazole-5-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe the acidic proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to obtain singlet peaks for all carbons.

-

Set the spectral width to encompass 0 to 200 ppm.

-

Use a 45° pulse angle and a relaxation delay of 5 seconds to ensure quantitative data for all carbon types, including quaternary carbons.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Expected Molecular Ion and Fragmentation

The molecular formula of 1-butyl-1,3-benzodiazole-5-carboxylic acid is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol .[3][4]

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected at m/z 218 or 219, respectively.

Key Fragmentation Pathways:

The fragmentation of benzimidazole derivatives is well-documented.[5][6][7][8] For 1-butyl-1,3-benzodiazole-5-carboxylic acid, the following fragmentation patterns are anticipated:

-

Loss of the butyl chain: A prominent fragmentation pathway is the cleavage of the N-butyl bond, leading to the loss of a butyl radical (•C₄H₉) or butene (C₄H₈). This would result in fragment ions around m/z 161.

-

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation for aromatic carboxylic acids, which would produce a fragment at m/z 174.[9]

-

Cleavage within the butyl chain: Fragmentation can also occur at various points along the butyl chain, leading to a series of peaks separated by 14 Da (CH₂).

-

Benzimidazole ring fragmentation: The stable benzimidazole ring can also fragment, often through the loss of HCN (27 Da).[5][7]

Caption: Predicted major fragmentation pathways in ESI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, for accurate mass measurements.

-

Ionization:

-

Electrospray Ionization (ESI): This soft ionization technique is ideal for observing the protonated molecule [M+H]⁺ with minimal fragmentation. Operate in positive ion mode.

-

Electron Ionization (EI): This higher-energy technique will induce more fragmentation, providing valuable structural information.

-

-

Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500). For tandem MS (MS/MS) experiments, select the molecular ion as the precursor and acquire the product ion spectrum to confirm fragmentation pathways.

-

Data Analysis: Determine the accurate mass of the molecular ion and major fragments. Use this information to confirm the elemental composition and compare the observed fragmentation pattern with the predicted pathways.

Conclusion: A Unified Structural Assignment

By integrating the detailed information from both NMR and mass spectrometry, a confident and unambiguous structural assignment for 1-butyl-1,3-benzodiazole-5-carboxylic acid can be achieved. The ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon-hydrogen framework, while high-resolution mass spectrometry will verify the elemental composition and provide corroborating evidence through predictable fragmentation patterns. This multi-faceted analytical approach exemplifies a rigorous and trustworthy methodology for the characterization of novel chemical entities in a research and development setting.

References

- Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38.

- El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7294-7298.

-

PubChem. (n.d.). 5-Benzimidazolecarboxylic acid. Retrieved from [Link]

-

El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. Available at: [Link]

- Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.

- Lillien, I. J. (1970). Mass spectral behavior of 5(6)-substituted benzimidazoles. The Journal of Organic Chemistry, 35(12), 4067-4071.

- Al-Juboori, A. M. H. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(4).

-

PubChem. (n.d.). 2-Benzimidazolecarboxylic acid. Retrieved from [Link]

- Saha, T., et al. (2019). Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). Retrieved from [Link]

-

Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1-Butyl-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ChemicalRegister. (n.d.). 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. Retrieved from [Link]

- Maradolla, M. B., et al. (2008). One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquids. ARKIVOC, 2008(xv), 42-46.

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Pérez-Picaso, L., et al. (2022).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.

- Bristow, T., et al. (2017). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry, 52(10), 655-663.

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

- Poczta, W., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4975.

-

NIST. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. NIST WebBook. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2016). Design, synthesis and antibacterial potential of 5-(benzo[d][5][10]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. Journal of the Brazilian Chemical Society, 27(11), 2059-2067.

-

Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

- Frigerio, M., et al. (2016). Mechanochemical catalytic oxidations in the solid state with in situ-generated modified IBX from 3,5-di-tert-butyl-2-iodobenzoic acid (DTB-IA)/Oxone. Green Chemistry, 18(1), 272-279.

-

PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1-Butyl-1,3-benzodiazole-5-carboxylic acid - CAS:1036487-15-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. scispace.com [scispace.com]

- 6. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]

- 7. journalijdr.com [journalijdr.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 5-Benzimidazolecarboxylic acid | C8H6N2O2 | CID 459456 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structural Elucidation of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid: A Case Study in Modern Crystallography

This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of the novel compound, 1-butyl-1,3-benzodiazole-5-carboxylic acid. While the specific crystal structure of this molecule is not yet publicly documented, this guide will serve as a detailed roadmap for its elucidation, from synthesis to final structural analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of single-crystal X-ray diffraction for the characterization of new chemical entities.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities, which include anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The three-dimensional arrangement of atoms within a crystal lattice, and the intermolecular interactions that govern this arrangement, are critical determinants of a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, the precise determination of a compound's crystal structure is an indispensable step in the drug development pipeline.[5]

This guide will walk through a plausible synthetic route for 1-butyl-1,3-benzodiazole-5-carboxylic acid, detailed protocols for crystallization, and the subsequent analysis using single-crystal X-ray diffraction (SC-XRD). Furthermore, we will delve into the intricacies of structure solution and refinement, and provide a predictive analysis of the potential structural features of the title compound based on established crystallographic principles and data from related molecules.

Part 1: Synthesis and Crystallization

The journey to determining a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid

A plausible and efficient method for the synthesis of 1-butyl-1,3-benzodiazole-5-carboxylic acid involves a multi-step process, which is a modification of established procedures for similar benzimidazole derivatives.[6] One common approach is the condensation of a substituted o-phenylenediamine with an appropriate aldehyde or carboxylic acid.

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for 1-butyl-1,3-benzodiazole-5-carboxylic acid.

Experimental Protocol: Synthesis

-

Step 1: Butylation of 4-amino-3-nitrobenzoic acid. 4-amino-3-nitrobenzoic acid is reacted with 1-bromobutane in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent like DMF at an elevated temperature to yield 4-(butylamino)-3-nitrobenzoic acid.

-

Step 2: Reduction of the Nitro Group. The nitro group of 4-(butylamino)-3-nitrobenzoic acid is reduced to an amine to form 3-amino-4-(butylamino)benzoic acid. A common reducing agent for this transformation is sodium dithionite (Na2S2O4) in an aqueous or mixed solvent system.[6]

-

Step 3: Cyclization to form the Benzimidazole Ring. The resulting diamine is then cyclized by refluxing with formic acid, which serves as the source of the C2 carbon of the imidazole ring, to yield the final product, 1-butyl-1,3-benzodiazole-5-carboxylic acid.

-

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the compound in high purity, which is essential for successful crystallization.

Crystallization Methodologies

The growth of single crystals suitable for SC-XRD is often the most challenging step.[7] A suitable crystal should be a single, unflawed entity, typically with dimensions between 0.1 and 0.3 mm.[7]

Table 1: Common Crystallization Techniques

| Technique | Description | Suitability |

| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | Highly versatile and widely used for organic compounds. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for growing high-quality crystals from small amounts of material. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a significant temperature-dependent solubility. |

Experimental Protocol: Crystallization

-

Solvent Screening: A small amount of purified 1-butyl-1,3-benzodiazole-5-carboxylic acid is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof).

-

Crystal Growth: Based on the solubility tests, a suitable solvent or solvent system is chosen. A nearly saturated solution is prepared and filtered to remove any particulate matter.

-

Setup: The filtered solution is set up for crystallization using one of the methods described in Table 1. The setup is left in a vibration-free environment.

-

Monitoring and Harvesting: The setup is monitored periodically for crystal growth. Once suitable crystals have formed, they are carefully harvested from the mother liquor.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[5][8][9]

Caption: Workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[10] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[8][10]

-

Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).[11] This results in a file containing a list of unique reflections with their intensities and standard uncertainties.

Part 3: Structure Solution and Refinement

The processed diffraction data provides the amplitudes of the structure factors, but not their phases. The "phase problem" is the central challenge in crystallography.

Structure Solution

For small molecules like 1-butyl-1,3-benzodiazole-5-carboxylic acid, the phase problem is typically solved using direct methods. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.[11] This allows for the calculation of an initial electron density map, from which the positions of the atoms can be determined.

Structure Refinement

Once an initial structural model is obtained, it is refined to improve its agreement with the experimental data.[12][13] This is typically done using a least-squares minimization procedure, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[12]

Table 2: Key Parameters in Crystal Structure Refinement

| Parameter | Description |

| Atomic Coordinates (x, y, z) | The position of each atom in the unit cell. |

| Anisotropic Displacement Parameters (ADPs) | Describe the anisotropic thermal motion of each atom. |

| R-factor (R1) | A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit. |

| Goodness-of-Fit (GooF) | Should be close to 1 for a good refinement. |

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: The structure is solved using software that implements direct methods (e.g., SHELXT).[11]

-

Model Building: An initial model of the molecule is built into the electron density map.

-

Refinement: The model is refined using a full-matrix least-squares method (e.g., with SHELXL).[11] All non-hydrogen atoms are typically refined with anisotropic displacement parameters.[11][13] Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like PLATON to check for any missed symmetry or other issues.[11]

Part 4: Predictive Structural Analysis of 1-Butyl-1,3-Benzodiazole-5-Carboxylic Acid

Based on the chemical structure of 1-butyl-1,3-benzodiazole-5-carboxylic acid, we can predict several key features that are likely to be observed in its crystal structure.

-

Molecular Geometry: The benzimidazole ring system is expected to be essentially planar.[14] The butyl group will likely adopt a staggered conformation to minimize steric hindrance.

-

Intermolecular Interactions: The presence of a carboxylic acid group and the nitrogen atoms in the benzimidazole ring provides sites for strong hydrogen bonding. It is highly probable that the crystal packing will be dominated by hydrogen bonds between the carboxylic acid moieties of adjacent molecules, potentially forming dimers or chains.[15] The aromatic benzimidazole rings are also likely to participate in π-π stacking interactions, further stabilizing the crystal lattice.[16]

Caption: Predicted intermolecular interactions in the crystal structure.

Conclusion

The determination of the crystal structure of 1-butyl-1,3-benzodiazole-5-carboxylic acid is a critical step in understanding its solid-state properties and its potential as a drug candidate. This guide has outlined a comprehensive, field-proven approach to this process, from the initial synthesis and crystallization to the final stages of data analysis and structure refinement. The insights gained from the three-dimensional structure will be invaluable for establishing structure-activity relationships and for the rational design of new, more effective benzimidazole-based therapeutic agents.[17]

References

-

Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. U.S. National Library of Medicine. [Link]

-

Crystal structure of (±)-3-[(benzo[d][11][15]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one. U.S. National Library of Medicine. [Link]

-

Table 1. Crystal data and structure refinement for 1. The Royal Society of Chemistry. [Link]

-

1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. Molekula. [Link]

-

Single-crystal X-ray Diffraction. Carleton College. [Link]

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. U.S. National Library of Medicine. [Link]

-

Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate. [Link]

-

Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. U.S. National Library of Medicine. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

-

Recent Developments for Crystallographic Refinement ofMacromolecules. Springer. [Link]

-

Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave. [Link]

-

13 Refinement of crystal structures. Oxford Academic. [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. [Link]

-

Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

-

Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline. European Bioinformatics Institute. [Link]

-

Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Research Square. [Link]

-

Single Crystal Diffraction. ResearchGate. [Link]

-

Crystallography Enhance Your Data with Refinement Techniques! YouTube. [Link]

-

Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. U.S. National Library of Medicine. [Link]

-

1,3-Benzodioxole-5-carboxylic acid. National Institutes of Health. [Link]

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of (±)-3-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

"thermal stability of 1-butyl-1,3-benzodiazole-5-carboxylic acid"

An In-Depth Technical Guide to the Thermal Stability of 1-Butyl-1,3-benzodiazole-5-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

1-Butyl-1,3-benzodiazole-5-carboxylic acid belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a "privileged pharmacophore" in drug discovery, forming the core of numerous therapeutic agents used in oncology, infectious diseases, and hypertension.[1][2] The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter, influencing its synthesis, purification, formulation, and storage. A thorough understanding of a compound's behavior at elevated temperatures is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle.

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the thermal stability analysis of 1-butyl-1,3-benzodiazole-5-carboxylic acid. We will delve into the theoretical underpinnings of thermal analysis techniques, present detailed experimental protocols, and propose a plausible decomposition mechanism based on the compound's structural motifs and established principles from related molecules.

Core Principles of Thermal Analysis

To rigorously assess thermal stability, two primary techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about the physical and chemical changes occurring in a material as a function of temperature.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[3] This technique is exceptional for determining the onset of decomposition, quantifying mass loss at different stages, and identifying the formation of stable intermediates.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[4]

Experimental Workflow for Thermal Characterization

The following protocol outlines a robust procedure for evaluating the thermal stability of 1-butyl-1,3-benzodiazole-5-carboxylic acid. This self-validating system ensures reproducibility and accuracy.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for TGA and DSC analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of 1-butyl-1,3-benzodiazole-5-carboxylic acid is of high purity and has been adequately dried to remove any residual solvents, which could interfere with the analysis.

-

For TGA, accurately weigh 5-10 mg of the sample into a ceramic or platinum pan. For DSC, use 2-5 mg in a sealed aluminum pan to prevent sublimation before decomposition.

-

-

Instrument Configuration:

-

TGA: The analysis should be conducted under a high-purity nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidative decomposition.[5] A heating rate of 10 or 20°C/min is standard for such screenings.[3][5]

-

DSC: A similar heating rate and nitrogen atmosphere should be used for direct comparison with the TGA data.

-

-

Data Acquisition and Interpretation:

-

The TGA thermogram will plot percentage mass versus temperature. The derivative of this curve (DTG) helps to pinpoint the temperature of the maximum rate of mass loss.[6]

-

The DSC thermogram will plot heat flow versus temperature. Endothermic peaks typically represent melting, while decomposition can be either endothermic or exothermic.

-

Anticipated Thermal Profile

Data Presentation: Expected Thermal Events

| Thermal Event | Technique | Expected Temperature Range (°C) | Observation |

| Melting | DSC | 150 - 220 | Sharp endothermic peak. |

| Initial Decomposition | TGA/DSC | > 250 | Onset of mass loss, likely corresponding to decarboxylation. |

| Main Decomposition | TGA/DSC | 300 - 450 | Significant mass loss due to the breakdown of the butyl group and benzimidazole core. |

Note: These values are estimations based on the general stability of benzimidazole structures and are subject to experimental verification.

Benzimidazole derivatives are known for their high thermal stability, often decomposing at temperatures well above 300°C.[2][5] The presence of the carboxylic acid group will likely be the initial point of thermal instability, leading to decarboxylation.

Proposed Thermal Decomposition Mechanism

The thermal decomposition of 1-butyl-1,3-benzodiazole-5-carboxylic acid under an inert atmosphere is likely to proceed in a multi-step fashion. The most probable initial step is the loss of the carboxylic acid group as carbon dioxide, a common decomposition pathway for aromatic carboxylic acids.[7] This would be followed by the degradation of the N-butyl substituent and subsequent fragmentation of the benzimidazole ring at higher temperatures.

Mandatory Visualization: Proposed Decomposition Pathway

Caption: Plausible thermal decomposition pathway.

Causality Behind the Proposed Mechanism:

-

Decarboxylation: The C-C bond between the aromatic ring and the carboxyl group is typically weaker than the bonds within the heterocyclic ring system. Upon heating, this bond is likely to cleave, releasing a molecule of carbon dioxide. This would result in an initial mass loss corresponding to the molecular weight of CO₂ (approx. 44 g/mol ).

-

Side-Chain Elimination: The N-butyl group is the next most likely site of degradation. This can occur through various radical mechanisms, potentially leading to the elimination of butene and the formation of a benzimidazole with a proton at the N1 position.

-

Ring Fragmentation: At significantly higher temperatures, the stable benzimidazole ring itself will fragment, leading to the evolution of smaller volatile nitrogen-containing compounds and the formation of a stable carbonaceous residue.

Conclusion

The thermal stability of 1-butyl-1,3-benzodiazole-5-carboxylic acid is a critical attribute for its development as a potential pharmaceutical agent. Based on the established high thermal resistance of the benzimidazole core, it is anticipated that this compound will be stable to well over 200°C.[5] The primary route of initial thermal decomposition is expected to be decarboxylation, followed by the degradation of the alkyl substituent and eventual fragmentation of the heterocyclic ring at higher temperatures. Rigorous experimental evaluation using TGA and DSC, as outlined in this guide, is essential to precisely quantify its thermal properties and establish safe handling, processing, and storage conditions.

References

-

Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Thermal analysis—TG (red), DSC (blue) and DTG (green). - ResearchGate. Available at: [Link]

-

An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - NIH. Available at: [Link]

-

TGA curves of benzimidazole‐containing PIs with different dianhydride structures - ResearchGate. Available at: [Link]

- Investigation of Thermal Properties of Carboxylates with Various Structures.

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC - PubMed Central. Available at: [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]

-

Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Available at: [Link]

-

Curr. Pharm. Res. 2018, 9(1), 2676-2694 2676 - Journal Of Current Pharma Research. Available at: [Link]

-

New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Available at: [Link]

-

Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]

-

The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid | Journal of the American Chemical Society. Available at: [Link]

-

1-Butyl-1,3-benzodiazole-5-carboxylic acid (CAS No. 1036487-15-6) Suppliers. Available at: [Link]

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM - MDPI. Available at: [Link]

-

A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions - PubMed. Available at: [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available at: [Link]

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. Available at: [Link]

-

The Thermal Amidation of Carboxylic Acids Revisited - Organic Chemistry Portal. Available at: [Link]

-